2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of imidazole is a five-membered ring, consisting of three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . It is a precursor to a range of drugs and is a ligand in coordination chemistry .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Utilization in Biological Systems
Nicotinamide derivatives, including compounds with structures similar to 2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide, have been explored for their roles in biological systems. Research by Ellinger, Fraenkel, and Abdel Kader (1947) delves into how mammals, insects, and bacteria utilize such compounds, indicating their broad biological activity and potential therapeutic uses (Ellinger, Fraenkel, & Abdel Kader, 1947).
Non-enzymatic Reduction of Azo Dyes
The non-enzymatic reduction of azo dyes by NADH, as explored by Nam and Renganathan (2000), shows the reductive capabilities of nicotinamide derivatives. This research could provide insights into environmental detoxification processes and the development of novel remediation strategies for azo dye pollutants (Nam & Renganathan, 2000).
Synthesis and Biological Activity
Research on the synthesis and biological activity of imidazo[1,2-a]pyridines, which share a similar structural motif with the compound , by Starrett et al. (1989) showcases their potential as antiulcer agents. This study highlights the process of creating and testing these compounds for their cytoprotective properties, offering a pathway for the development of new therapeutics (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Coordination and Rearrangement Studies
Bermejo et al. (2000) investigated the coordination and rearrangement of a sulfonamido-containing compound, shedding light on its complex behavior in the presence of nickel. This research is crucial for understanding the chemical properties and potential applications of such compounds in catalysis or material science (Bermejo, Sousa, Fondo, & Helliwell, 2000).
Environmental Degradation
The study on ipso-hydroxylation and subsequent fragmentation by Ricken et al. (2013) highlights an innovative microbial strategy to eliminate sulfonamide antibiotics from the environment. This research demonstrates the environmental impact and degradation pathways of sulfonamide compounds, providing valuable information for pollution control and antibiotic resistance management (Ricken et al., 2013).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c1-18-8-11(16-9-18)23(20,21)17-7-6-14-12(19)10-4-3-5-15-13(10)22-2/h3-5,8-9,17H,6-7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZFQRAMZUFRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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